molecular formula C17H13N3O5 B5601017 5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione

Cat. No. B5601017
M. Wt: 339.30 g/mol
InChI Key: XKASYDYGZMTTPP-NTEUORMPSA-N
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Description

5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione belongs to the class of imidazolidinedione derivatives. These compounds are known for a broad spectrum of biological activities and their interesting chemical properties.

Synthesis Analysis

  • The synthesis process of similar imidazolidinedione compounds involves the preparation of benzylidene derivatives followed by catalytic hydrogenation (Wessels, Schwan, & Pong, 1980).
  • Bromination of 5-(4-methyl)benzylidene-thiazolidine-2,4-dione, a related compound, has been prepared through a bromination process initiated by incandescent light (Chun, 2008).

Molecular Structure Analysis

  • The molecular structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a related compound, was studied by single-crystal X-ray diffraction technique, showing a crystallization in the centrosymmetric triclinic space group (Yeong et al., 2018).
  • Crystal structure analysis of 1-(4-Nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one revealed intermolecular ππ interactions and van der Waals interactions contributing to the stability of the crystal packing (Belaziz et al., 2013).

Chemical Reactions and Properties

  • Reactions of similar Schiff's base compounds with Rh, Ir, and Pt have been studied, showing that these compounds can undergo nucleophilic substitution and oxidative addition reactions (Albinati, Arz, & Pregosin, 1988).

Physical Properties Analysis

  • Physical properties such as solubility, melting point, and crystalline structure can be inferred from the structural analysis and chemical nature of the compound. However, specific physical properties of this compound were not directly available in the research.

Chemical Properties Analysis

  • The chemical properties of imidazolidinedione derivatives are largely influenced by their molecular structure, as seen in the study of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, which showed potential antidepressant activity due to its unique chemical structure (Wessels, Schwan, & Pong, 1980).

properties

IUPAC Name

(5E)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-16-14(18-17(22)19-16)9-12-3-1-2-4-15(12)25-10-11-5-7-13(8-6-11)20(23)24/h1-9H,10H2,(H2,18,19,21,22)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKASYDYGZMTTPP-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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